molecular formula C36H30I2NiP2 B8208376 Diiodobis(triphenylphosphine)nicke

Diiodobis(triphenylphosphine)nicke

Cat. No.: B8208376
M. Wt: 837.1 g/mol
InChI Key: AKXNPPNNEDIAJL-UHFFFAOYSA-L
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Description

Diiodobis(triphenylphosphine)nickel is an organometallic compound with the chemical formula C36H30I2NiP2. It is a coordination complex where a nickel atom is bonded to two iodine atoms and two triphenylphosphine ligands. This compound is known for its applications in catalysis and organic synthesis.

Preparation Methods

Diiodobis(triphenylphosphine)nickel can be synthesized through various methods. One common synthetic route involves the reaction of nickel(II) iodide with triphenylphosphine in a suitable solvent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation. The reaction can be represented as follows:

NiI2+2PPh3NiI2(PPh3)2\text{NiI}_2 + 2 \text{PPh}_3 \rightarrow \text{NiI}_2(\text{PPh}_3)_2 NiI2​+2PPh3​→NiI2​(PPh3​)2​

The reaction is usually carried out in solvents like dichloromethane or toluene, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

Diiodobis(triphenylphosphine)nickel undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to form lower oxidation state nickel species.

    Substitution: The iodine atoms can be substituted with other ligands, such as halides or pseudohalides.

    Carboxylation: It can catalyze the carboxylation of olefins and acetylenes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide sources. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which diiodobis(triphenylphosphine)nickel exerts its effects involves the coordination of the nickel center with various substrates. The triphenylphosphine ligands stabilize the nickel center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the nickel center facilitates the addition of hydrogen to unsaturated substrates .

Comparison with Similar Compounds

Diiodobis(triphenylphosphine)nickel can be compared with other similar compounds, such as:

The uniqueness of diiodobis(triphenylphosphine)nickel lies in its specific reactivity patterns and the stability provided by the iodine ligands.

Properties

IUPAC Name

diiodonickel;triphenylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXNPPNNEDIAJL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30I2NiP2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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